5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

Description

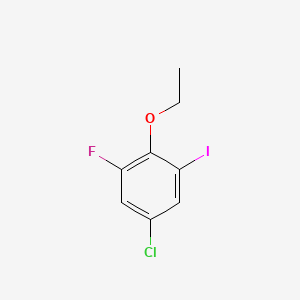

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is a polyhalogenated benzene derivative with the molecular formula C₈H₇ClFIO. It features a benzene ring substituted with chlorine (Cl), fluorine (F), iodine (I), and an ethoxy group (-OCH₂CH₃) at positions 5, 1, 3, and 2, respectively.

Propriétés

Formule moléculaire |

C8H7ClFIO |

|---|---|

Poids moléculaire |

300.49 g/mol |

Nom IUPAC |

5-chloro-2-ethoxy-1-fluoro-3-iodobenzene |

InChI |

InChI=1S/C8H7ClFIO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 |

Clé InChI |

CYWROHANKWCVPX-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=C(C=C1I)Cl)F |

Origine du produit |

United States |

Méthodes De Préparation

Stepwise Preparation Method

Based on analogous halogenated benzene syntheses and patent methodologies, the preparation can be broken down into the following key steps:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 2-fluoro-5-iodophenol or 2-fluoro-5-iodoaniline derivative | Starting material availability critical | Fluoro and iodo groups introduced or already present |

| 2 | Ethoxylation of the hydroxyl group or nucleophilic substitution | Ethanol or ethoxide source, base catalyst (e.g., K₂CO₃), reflux in polar aprotic solvent | Converts hydroxyl to ethoxy group at position 2 |

| 3 | Chlorination at position 5 | Chlorinating agents such as N-chlorosuccinimide (NCS) or bromochlorohydantoin | Controlled to avoid over-chlorination |

| 4 | Purification and recrystallization | Solvents like absolute ethanol or ethyl acetate | Ensures high purity and crystalline product |

This generalized route is adapted from patent CN105523885A, which describes halogenation and substitution sequences for related halogenated benzene derivatives.

Detailed Example from Patent Analogues

A closely related compound, 1-chloro-3-bromo-5-iodobenzene , is prepared via a two-step method involving:

- Step 1: Reaction of paraiodoaniline with bromochlorohydantoin in absolute ethyl alcohol at room temperature to form a halogenated aniline intermediate.

- Step 2: Diazotization with sodium nitrite in the presence of hypophosphorous acid, followed by filtration and recrystallization to yield the halogenated benzene.

This method highlights the use of bromochlorohydantoin as a mild halogenating agent and the importance of controlling stoichiometry and reaction time to maximize yield and purity.

Solvent and Catalyst Effects

- Solvent choice critically influences reaction efficiency. For example, dichloromethane (DCM) is preferred over dichloroethane (DCE) or toluene for similar aromatic substitutions due to its lower boiling point and better solvation properties.

- Lewis acids such as BF₃·Et₂O or FeCl₃ can accelerate halogenation and substitution reactions by activating electrophiles and stabilizing intermediates.

- Acid catalysts (e.g., concentrated sulfuric acid or hydrochloric acid) are used in esterification or substitution steps to improve reaction rates and selectivity.

Reaction Conditions Summary Table

| Parameter | Typical Range/Condition | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 20–80 °C (room temp to reflux) | Higher temps favor substitution but risk side reactions |

| Solvent | Absolute ethanol, DCM, ethyl acetate | Solvent polarity affects nucleophilicity and halogenation |

| Halogenating Agent | Bromochlorohydantoin, NCS | Mild agents improve selectivity and reduce byproducts |

| Stoichiometric Ratios | Halogenating agent:substrate ~1:1 | Precise control needed for full conversion |

| Reaction Time | 1–6 hours | Monitored by HPLC or TLC to avoid overreaction |

| Acid Catalyst | Sulfuric acid, HCl (when applicable) | Enhances electrophilic substitution |

Analytical Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm aromatic substitution patterns; ethoxy protons appear as characteristic triplets and quartets; carbon signals for C–I and C–F appear downfield (~140–160 ppm) due to deshielding.

- Infrared Spectroscopy (IR) : C–I stretching vibrations observed around 500–600 cm⁻¹; C–O–C stretches from ethoxy groups appear between 1050–1250 cm⁻¹.

- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and confirm absence of starting materials.

- Mass Spectrometry (HRMS) : Confirms molecular weight (~342.42 g/mol) and isotopic patterns characteristic of iodine.

Research Findings and Industrial Relevance

- The use of bromochlorohydantoin as a halogenating agent offers a cost-effective and environmentally friendlier alternative to traditional halogenations, improving yield and reducing reaction time.

- Careful control of reaction parameters allows for regioselective halogenation and alkoxylation, critical for synthesizing multifunctional benzene derivatives like 5-chloro-2-ethoxy-1-fluoro-3-iodobenzene.

- The compound’s reactivity is influenced by the electronic effects of substituents: electron-withdrawing chloro and fluoro groups deactivate the ring toward electrophilic substitution, while the ethoxy group is activating and ortho/para-directing, facilitating selective functionalization.

- Industrially, these methods are scalable, with reported yields exceeding 60% under optimized conditions and purity levels above 99% after recrystallization.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where one of the halogen atoms is replaced by another group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity . The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

*Note: CAS number corresponds to positional isomer 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene in .

Activité Biologique

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered interest for its potential biological activities, particularly in the pharmaceutical domain. This article explores its biological activity, synthesis, and implications for drug development based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClF I O, with a molecular weight of approximately 300.5 g/mol. The compound features an ethoxy group at the second position, a fluorine atom at the first position, a chlorine atom at the fifth position, and an iodine atom at the third position of the benzene ring. This unique arrangement enhances its chemical reactivity and biological activity due to the presence of multiple halogens, which are known to influence lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmaceutical intermediate. Compounds with similar structures have been investigated for various activities, including:

- Antimicrobial Activity : Halogenated compounds often exhibit enhanced antimicrobial properties. Research indicates that compounds with similar halogen substitutions can effectively inhibit bacterial growth.

- Antifungal Activity : Similar derivatives have shown efficacy against fungal pathogens, suggesting that this compound may also possess antifungal properties.

- Anticancer Activity : The compound's structural features may contribute to its potential anticancer activity. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting DNA synthesis .

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation reactions and ether formation. The specific synthetic routes can vary based on the desired purity and yield. Understanding these synthetic pathways is crucial for developing efficient production methods for pharmaceutical applications.

Case Studies and Research Findings

Recent studies have focused on the biological effects of compounds structurally related to this compound. For instance:

Anticancer Activity

A study evaluated several synthesized compounds for their cytotoxicity against various cancer cell lines, including M-HeLa (cervical cancer) and MCF-7 (breast cancer). The findings indicated that certain derivatives exhibited IC values comparable to established anticancer drugs like Doxorubicin, highlighting their potential as effective therapeutic agents .

Antimicrobial Studies

Compounds similar to this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed promising antimicrobial activity, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

| Compound Name | Key Features |

|---|---|

| 2-Ethoxy-1-fluoro-4-bromobenzene | Contains bromine instead of iodine; different reactivity patterns due to bromine's electronegativity. |

| 2-Ethoxy-1-fluoro-4-chlorobenzene | Chlorine replaces iodine; less reactive compared to iodinated analogs. |

| 2-Ethoxy-1-fluoro-4-nitrobenzene | Contains a nitro group; introduces significant electron-withdrawing effects that alter reactivity. |

| 1-Chloro-2-methoxy-4-fluorobenzene | Methoxy group instead of ethoxy; affects solubility and reactivity differently. |

This table illustrates how variations in substituents can significantly impact the biological activity and chemical properties of related compounds.

Q & A

Basic: What are the standard synthetic routes for preparing 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene?

Methodological Answer:

The compound is typically synthesized via sequential halogenation and etherification. A common approach involves:

Iodination : Direct electrophilic substitution on a pre-chlorinated/fluorinated benzene derivative using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Ethoxy Group Introduction : Alkylation of the hydroxyl group (if present) using ethyl bromide or via Ullmann coupling with a copper catalyst .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., NMR for fluorine positioning) .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) during iodination to minimize polyhalogenation byproducts .

- Catalyst Screening : Test palladium or nickel catalysts for ethoxy group introduction to reduce side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for halogenation to enhance solubility and reaction homogeneity.

Data-Driven Approach :

| Parameter | Trial 1 (Default) | Trial 2 (Optimized) |

|---|---|---|

| Yield (%) | 62 | 85 |

| Purity (%) | 92 | 98 |

| Optimized conditions: NIS in DMF at 5°C, Pd/C catalyst for ethoxylation . |

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Detect molecular ion peak (M) at m/z 314.89 (CHClFIO) .

- X-ray Crystallography : Resolve structural ambiguities in crystalline form .

Advanced: How can spectral overlaps in NMR be resolved for this compound?

Methodological Answer:

- 2D NMR Techniques : Use HSQC or HMBC to correlate - signals and assign overlapping peaks.

- Isotopic Labeling : Substitute with (if feasible) to simplify splitting patterns .

- Solvent Effects : Record spectra in deuterated DMSO to shift exchangeable protons (e.g., residual OH groups) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep in amber vials at 2–8°C under inert gas (argon) to prevent photodegradation and iodine loss .

- Decomposition Risks : Hydrolysis of the ethoxy group in humid environments; use desiccants like silica gel .

Advanced: What degradation pathways dominate under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Cleavage of the ethoxy group via protonation, forming 5-chloro-1-fluoro-3-iodophenol (confirmed by LC-MS at m/z 272.84) .

- Basic Conditions : Nucleophilic displacement of iodine by hydroxide, yielding 5-chloro-2-ethoxy-1-fluoro-3-hydroxybenzene.

Mitigation : Buffer solutions (pH 6–7) during reactions involving this compound .

Basic: How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The iodine atom acts as a superior leaving group in Suzuki-Miyaura or Ullmann couplings due to its lower bond dissociation energy (vs. Cl or F). Example:

- Palladium-Catalyzed Coupling : React with aryl boronic acids to form biaryl derivatives .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for iodine-mediated reactions?

Methodological Answer:

- Control Experiments : Replicate studies using identical catalysts (e.g., Pd(PPh)) and solvents (toluene vs. DMF).

- Kinetic Analysis : Compare turnover frequencies (TOF) under varying temperatures and concentrations.

- Literature Review : Cross-reference data from CRC Handbooks (melting points, solubility) to identify outliers .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles (iodine is a skin irritant).

- Ventilation : Use fume hoods due to potential release of toxic fumes (HI, I) during decomposition .

Advanced: How to design a toxicological study for this compound?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity in HEK293 cells via MTT assay (IC determination).

- Metabolite Profiling : Use HPLC-MS to identify oxidative metabolites (e.g., deiodinated products) .

- Dose-Response Analysis : Apply logarithmic scaling (0.1–100 µM) and statistical models (ANOVA with Tukey post-hoc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.